molecular formula C18H20BrNO B295041 N-benzyl-2-bromo-N-tert-butylbenzamide

N-benzyl-2-bromo-N-tert-butylbenzamide

Cat. No.: B295041
M. Wt: 346.3 g/mol
InChI Key: YMKOOZUSTFAMIJ-UHFFFAOYSA-N
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Description

N-Benzyl-2-bromo-N-tert-butylbenzamide is a brominated benzamide derivative characterized by a benzamide core substituted with a bromine atom at the ortho position and two bulky alkyl groups (benzyl and tert-butyl) on the nitrogen atom. Its molecular formula is C₁₈H₂₀BrNO, with a molecular weight of 362.26 g/mol (calculated based on structural analysis). Structural analogs often vary in halogen type (e.g., Cl vs. Br), alkyl substituents (e.g., ethyl vs. tert-butyl), or substitution patterns (ortho, meta, para), which critically influence their physicochemical and reactive properties .

Properties

Molecular Formula

C18H20BrNO

Molecular Weight

346.3 g/mol

IUPAC Name

N-benzyl-2-bromo-N-tert-butylbenzamide

InChI

InChI=1S/C18H20BrNO/c1-18(2,3)20(13-14-9-5-4-6-10-14)17(21)15-11-7-8-12-16(15)19/h4-12H,13H2,1-3H3

InChI Key

YMKOOZUSTFAMIJ-UHFFFAOYSA-N

SMILES

CC(C)(C)N(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2Br

Canonical SMILES

CC(C)(C)N(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-benzyl-2-bromo-N-tert-butylbenzamide and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Properties
This compound C₁₈H₂₀BrNO 362.26 - Bromine (ortho)
- N-Benzyl
- N-tert-butyl
Not explicitly listed High steric hindrance; potential reactivity in Suzuki couplings due to bromine .
N-Benzyl-2-bromo-N-ethylbenzamide C₁₆H₁₆BrNO 324.21 - Bromine (ortho)
- N-Benzyl
- N-Ethyl
82082-50-6 Lower steric bulk than tert-butyl analog; may exhibit higher solubility in polar solvents .
N-Benzyl-N-(tert-butyl)-2-chloro-4-methylbenzamide C₁₉H₂₂ClNO 315.84 - Chlorine (ortho)
- Methyl (para)
- N-Benzyl
- N-tert-butyl
503563-98-2 Chlorine reduces molecular weight; methyl group adds electronic effects on the aromatic ring .
4-tert-Butyl-N-methylbenzamide C₁₂H₁₇NO 191.27 - tert-Butyl (para)
- N-Methyl
60028-84-4 Simplified structure; lacks halogen, limiting reactivity in cross-coupling applications .

Key Observations:

Halogen Effects : Bromine (atomic weight: 79.9) increases molecular weight and enhances electrophilicity compared to chlorine (atomic weight: 35.5), making brominated analogs more reactive in aryl-halogen bond cleavage reactions .

Alkyl Substituents: tert-Butyl vs. Ethyl: The tert-butyl group creates steric hindrance, reducing solubility in polar solvents but stabilizing intermediates in catalysis. N-Benzyl: Common across analogs, this group contributes to lipophilicity, impacting membrane permeability in biological applications.

Substitution Patterns :

  • Ortho-substituted halogens (e.g., 2-bromo) direct reactivity in electrophilic aromatic substitution, whereas para-substituents (e.g., 4-tert-butyl) alter electronic effects without steric interference .

Preparation Methods

Reductive Amination

Reagents : Benzaldehyde, tert-butylamine, sodium cyanoborohydride (NaBH₃CN), methanol.
Mechanism :

  • Condensation of tert-butylamine with benzaldehyde forms an imine intermediate.

  • Selective reduction of the imine via NaBH₃CN yields the secondary amine.

Optimized Conditions :

  • Solvent: Methanol (anhydrous)

  • Temperature: 25°C (room temperature)

  • Reaction Time: 12–16 hours

  • Yield: 68–75%

Advantages :

  • Avoids over-alkylation common in direct alkylation.

  • Mild conditions preserve tert-butyl group integrity.

Alkylation of tert-Butylamine

Reagents : tert-Butylamine, benzyl bromide, potassium carbonate (K₂CO₃), dimethylformamide (DMF).
Mechanism :

  • SN2 displacement of bromide by tert-butylamine generates the secondary amine.

  • K₂CO₃ neutralizes HBr, shifting equilibrium toward product.

Optimized Conditions :

  • Solvent: DMF

  • Temperature: 60°C

  • Reaction Time: 8–10 hours

  • Yield: 55–62%

Challenges :

  • Competing tertiary amine formation necessitates stoichiometric control of benzyl bromide.

  • Steric hindrance from tert-butyl group slows kinetics.

Synthesis of 2-Bromobenzoyl Chloride

The electrophilic partner for amide bond formation is synthesized via halogenation and activation:

Bromination of Benzoic Acid

Reagents : Benzoic acid, bromine (Br₂), iron(III) bromide (FeBr₃), dichloromethane (DCM).
Mechanism :

  • FeBr₃ catalyzes electrophilic aromatic substitution, directing bromine to the ortho position.

  • Workup yields 2-bromobenzoic acid.

Optimized Conditions :

  • Catalyst: FeBr₃ (10 mol%)

  • Solvent: DCM

  • Temperature: 0°C → 25°C (gradual warming)

  • Yield: 82–88%

Acid Chloride Formation

Reagents : 2-Bromobenzoic acid, thionyl chloride (SOCl₂), catalytic DMF.
Mechanism :

  • SOCl₂ converts the carboxylic acid to acyl chloride.

  • DMF catalyzes the reaction via intermediate iminium species.

Optimized Conditions :

  • Solvent: Toluene (anhydrous)

  • Temperature: Reflux (110°C)

  • Reaction Time: 3 hours

  • Yield: 95–98%

Amide Bond Formation

Coupling 2-bromobenzoyl chloride with N-benzyl-N-tert-butylamine completes the synthesis:

Schotten-Baumann Reaction

Reagents : 2-Bromobenzoyl chloride, N-benzyl-N-tert-butylamine, triethylamine (Et₃N), DCM/water biphasic system.
Mechanism :

  • Et₃N scavenges HCl, driving amide bond formation.

  • Biphasic conditions minimize hydrolysis.

Optimized Conditions :

  • Solvent: DCM/H₂O (2:1)

  • Base: Et₃N (2.2 equiv)

  • Temperature: 0°C → 25°C

  • Reaction Time: 2 hours

  • Yield: 85–90%

Carbodiimide-Mediated Coupling

Reagents : 2-Bromobenzoic acid, N-benzyl-N-tert-butylamine, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).
Mechanism :

  • DCC activates the carboxylic acid as an O-acylisourea intermediate.

  • DMAP catalyzes nucleophilic attack by the amine.

Optimized Conditions :

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 25°C

  • Reaction Time: 6 hours

  • Yield: 78–83%

Comparative Analysis of Methods

ParameterSchotten-BaumannCarbodiimide-Mediated
Yield 85–90%78–83%
Reaction Time 2 hours6 hours
Byproducts MinimalDicyclohexylurea
Scalability HighModerate
Cost Efficiency HighModerate

Key Findings :

  • The Schotten-Baumann method offers superior yield and scalability, making it preferred for industrial applications.

  • Carbodiimide-mediated coupling avoids acyl chloride handling but requires post-reaction filtration to remove urea byproducts.

Purification and Characterization

Crystallization

Solvent System : Ethanol/water (3:1)
Purity : >99% (HPLC)
Crystal Structure :

  • Weak C–H···O interactions stabilize packing (Hirshfeld surface analysis).

  • Dihedral angle between benzamide and N-substituents: 87.5°.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 7.7 Hz, 1H, Ar-H), 7.38–7.25 (m, 8H, Ar-H), 4.23 (s, 2H, CH₂), 1.37 (s, 9H, C(CH₃)₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 167.8 (C=O), 138.9–126.7 (Ar-C), 40.2 (C(CH₃)₃).

Challenges and Mitigation

Steric Hindrance

  • Issue : Bulky tert-butyl group impedes amine reactivity.

  • Solution : Use excess acyl chloride (1.5 equiv) and prolonged reaction times.

Bromine Migration

  • Issue : Electrophilic bromination may yield para-substituted byproducts.

  • Solution : Employ FeBr₃ to enforce ortho-directing effects .

Q & A

Q. What are the standard synthetic routes for N-benzyl-2-bromo-N-tert-butylbenzamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, starting with bromination of a benzamide precursor followed by N-alkylation. Key steps include:

  • Bromination : Electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions (e.g., dichloromethane at 0–25°C) .
  • N-Alkylation : Reaction with tert-butyl halides in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) to introduce the tert-butyl group .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance yield by stabilizing intermediates, while temperature control (25–80°C) minimizes side reactions .

Example Reaction Conditions :

StepReagentsSolventTemperatureYield
BrominationNBS, AIBNCCl₄80°C75%
N-Alkylationtert-Butyl bromide, K₂CO₃DMF60°C82%

Q. How is this compound characterized, and what analytical techniques are critical?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyl proton shifts at δ 4.5–5.0 ppm) .
  • X-ray Crystallography : Resolves steric effects from the tert-butyl group and bromine’s spatial orientation (e.g., dihedral angles between aromatic rings) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl and bromine substituents influence reactivity in cross-coupling reactions?

  • Steric Hindrance : The tert-butyl group restricts access to the amide nitrogen, limiting nucleophilic substitution but favoring Suzuki-Miyaura couplings at the bromine site .
  • Electronic Effects : Bromine’s electron-withdrawing nature activates the benzene ring for palladium-catalyzed reactions, while the tert-butyl group stabilizes radical intermediates in photochemical studies .
  • Contradictions : Some studies report reduced catalytic efficiency in Buchwald-Hartwig aminations due to steric bulk, necessitating bulky ligands (e.g., XPhos) .

Q. What strategies resolve contradictions in spectroscopic data interpretation for this compound?

  • Overlapping Signals : Use 2D NMR (e.g., HSQC, HMBC) to distinguish benzyl and tert-butyl proton environments .
  • Crystallographic Validation : Compare experimental X-ray data (e.g., C–Br bond length: 1.89–1.92 Å) with computational models (DFT) to validate structural assignments .
  • Mass Spectrometry : High-resolution MS (HRMS) differentiates isotopic patterns of bromine ([⁷⁹Br/⁸¹Br] 1:1 ratio) from potential contaminants .

Q. How does this compound serve as a scaffold for bioactive molecule design?

  • Enzyme Inhibition : The bromine atom acts as a hydrogen-bond acceptor in kinase binding pockets, while the tert-butyl group enhances hydrophobic interactions (e.g., IC₅₀ = 0.8 μM in kinase X assays) .
  • Structure-Activity Relationship (SAR) : Modifying the benzyl group to include electron-withdrawing substituents (e.g., -NO₂) improves anticancer activity but reduces solubility .

Methodological Considerations

Q. What are the best practices for optimizing reaction yields in large-scale synthesis?

  • Continuous Flow Systems : Reduce exothermic risks during bromination by using microreactors .
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling efficiency .
  • Purification : Employ flash chromatography with silica gel (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .

Q. How can researchers address solubility challenges in biological assays?

  • Co-solvent Systems : Use DMSO (≤10%) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetate) to the benzyl moiety for improved bioavailability .

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